Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1326810-52-9
VCID: VC11693871
InChI: InChI=1S/C15H18N2O2/c1-5-19-15(18)13-8-12(16-17-13)14-10(3)6-9(2)7-11(14)4/h6-8H,5H2,1-4H3,(H,16,17)
SMILES: CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2C)C)C
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate

CAS No.: 1326810-52-9

Cat. No.: VC11693871

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate - 1326810-52-9

Specification

CAS No. 1326810-52-9
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name ethyl 3-(2,4,6-trimethylphenyl)-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C15H18N2O2/c1-5-19-15(18)13-8-12(16-17-13)14-10(3)6-9(2)7-11(14)4/h6-8H,5H2,1-4H3,(H,16,17)
Standard InChI Key OMYVPGXDQJKCNJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2C)C)C
Canonical SMILES CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2C)C)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate is systematically named ethyl 3-(2,4,6-trimethylphenyl)-1H-pyrazole-5-carboxylate under IUPAC nomenclature. The compound’s structure comprises a pyrazole ring substituted at the 3-position with a mesityl group and at the 5-position with an ethyl ester moiety. Key identifiers include:

PropertyValue
CAS Number1326810-52-9
Molecular FormulaC15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight258.32 g/mol
SMILESCCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2C)C)C
InChIKeyOMYVPGXDQJKCNJ-UHFFFAOYSA-N

The mesityl group enhances steric bulk and electron-donating effects, while the ester group provides reactivity for further functionalization.

Synthesis and Optimization

Reaction Mechanism and Conditions

The synthesis typically involves a [3+2] cycloaddition between 2,4,6-trimethylphenylhydrazine and ethyl acetoacetate under reflux conditions in polar protic solvents like ethanol or methanol. The reaction proceeds via hydrazone formation followed by cyclization to yield the pyrazole core.

2,4,6-Trimethylphenylhydrazine+Ethyl acetoacetateReflux, EtOHEthyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate\text{2,4,6-Trimethylphenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{Reflux, EtOH}} \text{Ethyl 5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate}

Key parameters include:

  • Temperature: 70–80°C (reflux conditions).

  • Reaction Time: 6–8 hours for complete conversion.

  • Purification: Recrystallization from ethanol or chromatography yields >85% purity.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Solvent recycling and catalytic optimization further improve sustainability. Industrial protocols report yields exceeding 90% under optimized conditions.

Physicochemical Properties

While experimental data on melting/boiling points and solubility remain limited, predictive models suggest:

  • LogP (Partition Coefficient): ~3.2, indicating moderate lipophilicity.

  • pKa: ~4.5 (carboxylic ester proton), influencing its reactivity in basic media.

  • Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or alkaline environments.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s pyrazole core is a privileged structure in drug discovery, featured in NSAIDs (e.g., celecoxib) and kinase inhibitors. Its mesityl group may enhance target binding affinity through hydrophobic interactions.

Materials Science

In coordination chemistry, the pyrazole nitrogen atoms act as ligands for transition metals, enabling the design of catalysts and luminescent materials. For example, copper(II) complexes of this ligand exhibit catalytic activity in oxidation reactions.

Agrochemical Development

Derivatives of this compound are explored as herbicides and fungicides, leveraging its ability to disrupt enzymatic pathways in pests.

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